molecular formula C42H70N14O32P6S2 B1198875 CoA-disulfide CAS No. 31664-36-5

CoA-disulfide

Cat. No. B1198875
CAS RN: 31664-36-5
M. Wt: 1533.1 g/mol
InChI Key: YAISMNQCMHVVLO-ODFVJXNFSA-N
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Description

CoA-disulfide, also known as Coenzyme A disulfide, is a derivative of Coenzyme A (CoA), a key cellular metabolite known for its diverse functions in metabolism and regulation of gene expression . The major route of CoA activity loss is likely the air oxidation of CoA to CoA disulfides .


Synthesis Analysis

The synthesis of CoA-disulfide has been addressed by developing a tailored metabolite profiling method based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) . This method is capable of separating a broad spectrum of CoA, its corresponding derivatives, and their isomers .


Molecular Structure Analysis

CoA is a very flexible molecule capable of modifying its structure to establish stabilizing interactions within the environment of the CoAlated protein cysteine . Alternating polar-non-polar residues, positively charged residues, and hydrophobic interactions mainly stabilize the pantetheine tail, phosphate groups, and the ADP moiety, respectively .


Chemical Reactions Analysis

CoA-disulfide plays an important antioxidant role under various cellular stress conditions by forming a disulfide bond with proteins, termed CoAlation . The absolute quantification of intracellular CoA, CoA-disulfide, and short-chain acyl-coenzyme A thioesters was addressed by developing a tailored metabolite profiling method based on LC-MS/MS .

Scientific Research Applications

  • Biochemical Analysis : A study by Ellman (1959) described a water-soluble aromatic disulfide for determining sulfhydryl groups, highlighting its application in biological materials, including the reaction with blood to investigate disulfide bonds in reduced heme (Ellman, 1959).

  • Microbial Pathogens : delCardayré et al. (1998) identified and purified Coenzyme A disulfide reductase from Staphylococcus aureus, suggesting its role in the organism's thiol/disulfide redox system, which differs from the glutathione system employed by eukaryotes and many bacteria (delCardayré et al., 1998).

  • Pharmacological Properties : Avakumov et al. (1993) found that CoA disulfide can normalize lipid and carbohydrate metabolism in liver dysfunctions and exhibits antihypoxic actions (Avakumov et al., 1993).

  • Protein Folding Studies : Wedemeyer et al. (2000) used disulfide-bond chemistry to study protein folding and stability, using bovine pancreatic ribonuclease A as a model (Wedemeyer et al., 2000).

  • Affinity Analogs and Enzyme Studies : Nishimura et al. (1982) discussed coenzyme A disulfide-S,S-dioxide as an affinity analog of CoA, exploring its action on enzymes like Clostridial phosphotransacetylase and pigeon muscle carnitine acetyltransferase (Nishimura et al., 1982).

  • Biotechnological Applications : Craig and Dombkowski (2013) developed a web-based tool, Disulfide by Design 2.0, for disulfide engineering in proteins, enhancing protein stability and functional characteristics (Craig & Dombkowski, 2013).

  • Enzyme Affinity Labeling : Collier and Nishimura (1978) investigated the use of oxidized CoA disulfide as an affinity label for the CoA binding site of succinyl-CoA synthetase (Collier & Nishimura, 1978).

  • Nucleic Acids Research : Stasinska et al. (2019) discussed the use of disulfide-bridged conjugates of oligonucleotides in structural studies of DNA and RNA (Stasinska, Putaj, & Chmielewski, 2019).

  • Mixed Disulfide Study : Eriksson, Guthenberg, and Mannervik (1974) explored the enzymatic reduction of mixed disulfides like CoA and glutathione (Eriksson, Guthenberg, & Mannervik, 1974).

Future Directions

The role of CoA-disulfide in redox regulation in mammalian cells is an emerging field of study . Future research will likely focus on further understanding the diverse functions of CoA-disulfide in metabolism and regulation of gene expression .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAISMNQCMHVVLO-ODFVJXNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70N14O32P6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317672
Record name CoA disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1533.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CoA-disulfide

CAS RN

31664-36-5
Record name CoA disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31664-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coenzyme A disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031664365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CoA disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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